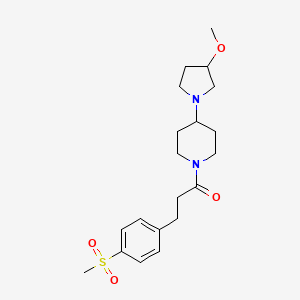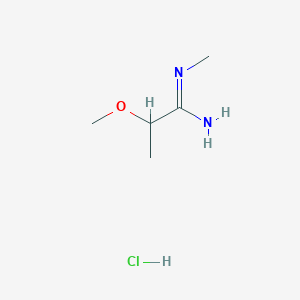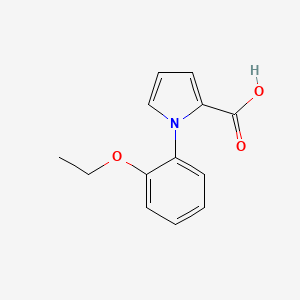![molecular formula C17H15N3O3S2 B2829557 N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428366-72-6](/img/structure/B2829557.png)
N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several interesting functional groups, including a thiophene, a tetrahydrothiazolo[5,4-c]pyridine, and a furan-3-carboxamide. These groups are common in many biologically active compounds and could potentially have interesting chemical properties .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide group could participate in acid-base reactions, and the thiophene ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxamide group could potentially make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Novel Compounds Synthesis : Research has demonstrated the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with potential antiprotozoal activities. These compounds were synthesized through a series of chemical reactions starting with brominations of 2-acetylfuran and involved Suzuki coupling and hydrogenation processes, resulting in compounds with strong DNA affinities and significant in vitro activities against T. b. rhodesiense and P. falciparum (Ismail et al., 2004).
Heterocyclic Derivatives : Another study focused on synthesizing and testing thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives for their antiproliferative activity against NCI-60 cell lines, highlighting the potential for these compounds in cancer research. The study identified compounds with significant activity, particularly against melanoma and breast cancer cell lines (Hung et al., 2014).
Biological Activities
Antioxidant Properties : Research on the synthesis of 3-substituted coumarins from 3-acetylcoumarin revealed their potential antioxidant agents, indicating the utility of these compounds in studying oxidative stress-related conditions (Hamama et al., 2011).
Antiproliferative and Apoptotic Activities : A study on 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile and its homologues showed significant antiproliferative activity against cancer cell lines, with one compound in particular demonstrating the ability to arrest the G2/M phase and induce apoptosis, suggesting potential applications in cancer therapy (Sarhan et al., 2010).
Microwave-Assisted Synthesis and Antimicrobial Activity : The microwave-assisted synthesis of certain thiazolidinones has shown to enhance reaction rates and yields, with the synthesized compounds displaying antibacterial and antifungal activities, highlighting the role of these compounds in developing new antimicrobial agents (Sodha et al., 2003).
Orientations Futures
Future research on this compound could involve investigating its synthesis, its physical and chemical properties, and any potential biological activity. It could also be interesting to investigate the properties of related compounds, for example by making modifications to the functional groups or the heterocyclic rings .
Propriétés
IUPAC Name |
N-[5-(2-thiophen-2-ylacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c21-15(8-12-2-1-7-24-12)20-5-3-13-14(9-20)25-17(18-13)19-16(22)11-4-6-23-10-11/h1-2,4,6-7,10H,3,5,8-9H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDZYYPOPKITJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2829474.png)

![Tert-butyl 5-[(2-chloroacetyl)-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2829477.png)

![N-[5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-yl]-2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2829482.png)
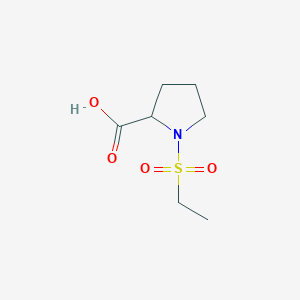
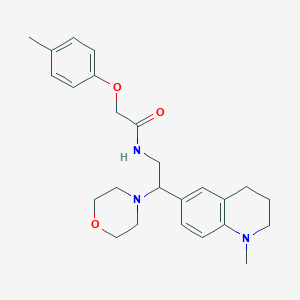
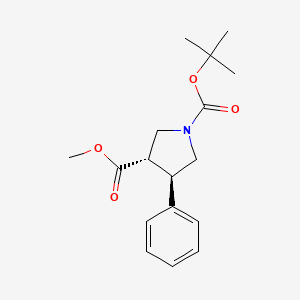

![N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2829493.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2829494.png)
